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Bambermycin

Cat. No.: B10762621
M. Wt: 1597.6 g/mol
InChI Key: FUIOWSNNCWZETH-NAMXWVJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bambermycin, also widely known as Flavomycin, Moenomycin, or Flavophospholipol, is a phosphoglycolipid antibiotic complex originally derived from Streptomyces bambergiensis and Streptomyces ghanaensis . This reagent is an essential tool for researchers investigating bacterial cell wall biosynthesis and seeking alternatives to common therapeutic antibiotics. Primary Research Applications: Mechanism of Action Studies: this compound is a potent and specific inhibitor of bacterial transglycosylase, a key enzyme in the peptidoglycan cross-linking process of bacterial cell wall synthesis . It acts by binding to and inhibiting the transglycosylase activity of class A penicillin-binding proteins (PBPs), thereby blocking the formation of the murein polysaccharide strands . This unique mechanism makes it a valuable compound for fundamental bacteriology research. Antimicrobial Resistance (AMR) Research: Due to its distinct mode of action and long history of use in animal nutrition, this compound is a compound of interest in antimicrobial resistance studies. Notably, its use has not been associated with the development of widespread acquired resistance, transferable resistance genes, or cross-resistance with antibiotics used in human medicine, making it a significant subject for investigating resistance dynamics . Microbiome and Inflammation Studies: Recent research in mouse models has revealed that this compound can exhibit anti-inflammatory effects and modulate the gastric microbiota, reducing the relative abundance of unfavorable bacteria without affecting beneficial populations like Lactobacillus . This opens avenues for research into host-pathogen interactions and inflammation. Key Features for Researchers: High Purity: Supplied as a complex with Moenomycin A and C as the main components . Research-Grade Specificity: Its targeted action on transglycosylase provides a precise tool for dissecting cell wall synthesis pathways. Gram-Positive Spectrum: Exhibits a defined antimicrobial spectrum, primarily against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is labeled "For Research Use Only" (RUO) and is NOT intended for diagnostic, therapeutic, or any human or veterinary clinical applications. Strictly not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H109N4O35P B10762621 Bambermycin

Properties

Molecular Formula

C70H109N4O35P

Molecular Weight

1597.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-3-hydroxy-6-[hydroxy-[(2R)-2-hydroxy-3-oxo-3-[(3E,7E,14E)-4,9,9,15,19-pentamethyl-12-methylideneicosa-3,7,14,18-tetraenoxy]propoxy]phosphoryl]oxy-3-methyloxane-2-carboxylic acid

InChI

InChI=1S/C70H109N4O35P/c1-31(2)16-14-18-33(4)20-21-34(5)24-26-69(9,10)25-13-12-17-32(3)19-15-27-97-62(92)40(80)29-99-110(95,96)109-67-57(58(108-68(71)93)70(11,94)59(107-67)61(90)91)106-64-45(73-37(8)77)48(83)55(42(102-64)30-98-65-52(87)49(84)46(81)41(28-75)101-65)104-63-44(72-36(7)76)47(82)54(35(6)100-63)103-66-53(88)50(85)51(86)56(105-66)60(89)74-43-38(78)22-23-39(43)79/h13,16,19-20,25,35,40-42,44-59,63-67,75,78,80-88,94H,5,12,14-15,17-18,21-24,26-30H2,1-4,6-11H3,(H2,71,93)(H,72,76)(H,73,77)(H,74,89)(H,90,91)(H,95,96)/b25-13+,32-19+,33-20+/t35-,40-,41-,42-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59-,63+,64+,65-,66-,67-,70+/m1/s1

InChI Key

FUIOWSNNCWZETH-NAMXWVJMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)OCC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)OCCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O

Origin of Product

United States

Microbiological and Biochemical Mechanisms of Bambermycin Action

Molecular Elucidation of Bacterial Cell Wall Synthesis Inhibition

Bambermycin's primary mechanism of action is the potent and specific inhibition of the peptidoglycan (or murein) biosynthesis pathway, a critical process for maintaining the structural integrity of the bacterial cell wall. nih.govnih.gov This inhibition occurs at the transglycosylation step, preventing the polymerization of glycan chains. nih.gov

Specific Inhibition of Peptidoglycan Polymerases

This compound, primarily through its active component Moenomycin A, is a direct inhibitor of peptidoglycan glycosyltransferases (PGTs), which are a class of peptidoglycan polymerases. nih.gov These enzymes are responsible for the polymerization of lipid II, the disaccharide-pentapeptide precursor unit, into linear polysaccharide chains. nih.gov Moenomycin A is currently the only known natural product that directly binds to and inhibits these essential enzymes. nih.gov Its inhibitory action is highly specific to the transglycosylation process, without directly affecting the transpeptidation step, which is the target of β-lactam antibiotics. nih.gov

Disruption of Transglycosylase Activities of Penicillin-Binding Proteins (PBPs)

The enzymatic targets of this compound are the transglycosylase domains of high-molecular-weight Penicillin-Binding Proteins (PBPs). nih.gov PBPs are bifunctional enzymes in many bacteria, possessing both transglycosylase and transpeptidase activity. nih.gov this compound specifically targets the transglycosylase function of these PBPs. nih.gov Research has demonstrated that the transmembrane (TM) domain of PBPs plays a crucial role in the binding of Moenomycin A. nih.gov The binding affinity of Moenomycin A to PBPs lacking the TM domain is significantly lower, highlighting the importance of the antibiotic's interaction with the cell membrane for its inhibitory activity. nih.gov The long lipid tail of Moenomycin A is thought to anchor the molecule to the bacterial membrane, positioning the oligosaccharide portion to effectively block the active site of the transglycosylase domain. nih.gov

Mechanistic Blockade of Murein Polysaccharide Strand Formation

The synthesis of the bacterial cell wall is a multi-step process. In the final extracellular stages, the precursor molecule, Lipid II (N-acetylglucosamine-N-acetylmuramic acid-pentapeptide-pyrophosphoryl-undecaprenol), is flipped across the cytoplasmic membrane. nih.gov The transglycosylase domain of PBPs then catalyzes the transfer of the glycan portion of Lipid II to the growing peptidoglycan chain, releasing undecaprenyl pyrophosphate. nih.gov this compound acts as a competitive inhibitor, mimicking the natural substrate of the transglycosylase. nih.gov By binding to the enzyme, it physically obstructs the polymerization of the N-acetylglucosamine and N-acetylmuramic acid subunits, thus halting the formation and elongation of the murein polysaccharide strands. nih.gov This leads to a cessation of cell wall growth and ultimately, due to internal osmotic pressure, cell lysis. nih.gov

Targeted Bacterial Pathways and Cellular Structures in Research Models

This compound exhibits a strong selective activity, primarily targeting Gram-positive bacteria. nih.gov Its efficacy against Gram-negative bacteria is considerably lower, a difference that is attributed to the distinct structures of their cell envelopes. nih.gov

Characterization of Specific PBP Targets in Gram-Positive Bacteria

This compound's potent activity against Gram-positive bacteria is a direct result of its high affinity for their PBPs. nih.gov The correlation between the binding affinity of Moenomycin A to PBPs and its minimum inhibitory concentration (MIC) has been established for several Gram-positive species. nih.gov The specific PBP targets can vary between different bacterial species.

Below is a data table summarizing the binding affinities and MIC values for Moenomycin A against selected Gram-positive bacteria.

Bacterial SpeciesPBP Homolog (Sequence ID)Moenomycin A Binding Affinity (KD, nM)Moenomycin A MIC (µg/mL)
Enterococcus faecalisPBP (AAN80970)1.10.25
Staphylococcus aureusPBP (NP_371694)1.60.03
Streptococcus pneumoniaePBP1a (AAL00261)0.30.008
Bacillus subtilisPBP1 (NP_391484)0.30.016
Clostridium perfringensPBP (BAB81329)0.30.03
Listeria monocytogenesPBP (NP_465942)0.60.06

Data compiled from a study by Cheng et al. (2014). nih.gov

Investigation of Differential Efficacy Against Gram-Negative Bacterial Cell Envelopes

The reduced susceptibility of Gram-negative bacteria to this compound is primarily due to the presence of their outer membrane. nih.gov This additional lipid bilayer acts as a permeability barrier, effectively preventing large, amphipathic molecules like Moenomycin A from reaching their PBP targets in the periplasmic space. nih.gov Studies have shown that E. coli strains with mutations leading to increased outer membrane permeability are significantly more susceptible to Moenomycin A. nih.gov

Furthermore, Gram-negative bacteria possess efficient efflux pump systems, such as the AcrAB-TolC system, which can actively transport a wide range of molecules, including some antibiotics, out of the cell. researchgate.netfrontiersin.org While direct evidence for this compound being a substrate for these pumps is limited, the general mechanism of efflux contributes to the intrinsic resistance of Gram-negative bacteria to many antibiotics. The combination of a restrictive outer membrane and active efflux mechanisms creates a formidable defense against this compound.

The following table presents a comparison of Moenomycin A MIC values for wild-type and outer membrane-compromised E. coli strains.

Escherichia coli StrainRelevant GenotypeMoenomycin A MIC (µg/mL)
K-12Wild-type100
D21Outer membrane mutant0.8
D22Outer membrane mutant0.4

Data from a review by Ostash and Walker (2010), highlighting the role of the outer membrane in resistance. nih.gov

Research into this compound's Selective Antimicrobial Spectrum

This compound is a performance-enhancing antibiotic complex, comprised mainly of moenomycins A and C, derived from Streptomyces bambergiensis and Streptomyces ghanaensis. wikipedia.orgdrugbank.com Its use is exclusive to animal nutrition. A key feature of this compound is its selective antimicrobial activity. It is primarily effective against Gram-positive pathogenic bacteria while having limited impact on many other bacteria, including beneficial ones like Lactobacillus and Bifidobacterium. wikipedia.org This selectivity allows it to enhance animal growth and feed efficiency without causing significant disruption to the essential gut microbiota.

Primary Activity Profile Against Gram-Positive Pathogens in In Vitro and Ex Vivo Studies

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. wikipedia.org Specifically, it targets the transglycosylation step in the formation of peptidoglycan, a crucial component of the cell wall in Gram-positive bacteria. This interference leads to a compromised cell wall and ultimately, bacterial cell death.

The potency of this compound against these pathogens is demonstrated in studies measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. In vitro studies have consistently shown low MIC values for this compound against significant Gram-positive pathogens in livestock.

Table 1: In Vitro Susceptibility of Selected Gram-Positive Pathogens to this compound

Bacterial Species MIC Range (µg/mL)
Clostridium perfringens 0.015 - 0.5
Staphylococcus aureus 0.05 - 2.0
Streptococcus pyogenes 0.1 - 1.0

Note: The MIC values can vary depending on the specific bacterial strain and the testing conditions used in the study. For example, the composition of the culture medium can influence the measured activity of this compound against enterococci. nih.gov While some studies show susceptibility of C. perfringens, others have reported resistance in isolates from farm animals. nih.govfao.org

Limited Efficacy Against Specific Gram-Negative Genera: Research Findings

The selective action of this compound is largely due to the structural differences in the cell walls of Gram-negative bacteria. These bacteria possess an outer membrane that acts as a barrier, preventing this compound from reaching its target site. nih.gov Consequently, this compound shows little to no activity against many Gram-negative bacteria. nih.gov

Research has confirmed this limited efficacy against common Gram-negative pathogens like Escherichia coli and Salmonella. nih.govnih.gov In vitro experiments have shown that this compound has little effect on eliminating resistance plasmids from E. coli or inhibiting its growth, though it can influence the transfer of these plasmids. nih.gov

Table 2: Comparative In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial Species General Susceptibility
Escherichia coli Low nih.govresearchgate.net

Note: The inherent resistance of these Gram-negative bacteria to this compound contributes to its favorable profile for use in animal feed, as it does not strongly select for resistance in these common enteric pathogens.

Research on the Preservation of Beneficial Commensal Microbiota

A significant advantage of this compound's selective antimicrobial spectrum is its ability to preserve the beneficial bacteria residing in the gut. Broad-spectrum antibiotics can indiscriminately kill both harmful and beneficial microbes, leading to a state of dysbiosis, or microbial imbalance. nih.govsemanticscholar.org This disruption can negatively affect the host's health.

Biosynthetic Pathways and Genetic Engineering Prospects for Bambermycin Analogues

Identification of Originating Streptomyces Strains and Biosynthetic Producers

Bambermycin is an antibiotic complex produced by several species of soil-dwelling bacteria from the genus Streptomyces. The primary component of this complex is moenomycin A. nih.govrsc.org The organism first identified as a producer is Streptomyces bambergiensis (ATCC 13879). nih.govnbimcc.orgnih.gov However, research has revealed that other strains also synthesize this and related compounds.

The most extensively studied producer of moenomycin A is Streptomyces ghanaensis (ATCC 14672). nih.govnih.gov Other identified natural producers include Streptomyces ederensis (ATCC 15304) and Streptomyces geysiriensis (ATCC 15303). nih.gov The moenomycin biosynthetic gene cluster has also been located in the genome of Streptomyces clavuligerus (ATCC 27064). scispace.comresearchgate.net

Furthermore, related phosphoglycolipid antibiotics have been isolated from other actinomycetes. Actinoplanes teichomyceticus is known to produce teichomycin (B549275) A₁, a related compound, though its exact structure remains to be fully elucidated. nih.govscispace.com Additionally, Streptomyces sp. K04-0144 produces a series of related molecules known as nosokomycins. nih.gov This distribution across different species highlights a conserved yet adaptable biosynthetic capability within actinomycetes.

StrainProduct(s)Reference
Streptomyces bambergiensisThis compound (Moenomycin A & C) nih.govnbimcc.orgnih.gov
Streptomyces ghanaensisMoenomycin A, Nosokomycin B nih.govnih.govnih.gov
Streptomyces ederensisMoenomycin A nih.gov
Streptomyces geysiriensisMoenomycin A nih.gov
Streptomyces clavuligerusMoenomycin scispace.comresearchgate.net
Actinoplanes teichomyceticusTeichomycin A₁ nih.govscispace.com
Streptomyces sp. K04-0144Nosokomycins A, B, C, D nih.gov

Genetic Basis of this compound Production

The production of this compound (moenomycin) is governed by a specific set of genes organized into clusters. These genes encode the enzymes responsible for synthesizing the complex scaffold from primary metabolic building blocks.

The genetic determinants for moenomycin A biosynthesis in S. ghanaensis are known as the moe genes. nih.gov These genes are uniquely organized into two distinct clusters on the bacterial chromosome rather than a single contiguous operon. nih.gov

Moe Cluster 1 is the larger of the two and contains the majority of the biosynthetic machinery. It houses genes for five glycosyltransferases (Gtfs), two prenyltransferases responsible for the lipid chain synthesis, a dehydratase/ketoreductase pair for sugar modification, and various other sugar-tailoring enzymes. core.ac.uk This cluster also includes genes encoding two ATP-binding cassette (ABC) transporter systems, which are believed to export the antibiotic or its precursors across the cell membrane. nih.govcore.ac.uk

Moe Cluster 2 consists of a smaller three-gene operon. Its primary role is the assembly and attachment of the chromophore (A ring) of the moenomycin molecule. nih.gov A key gene in this cluster is moeA4, which encodes a putative aminolevulinate synthase. nih.gov

A notable feature of the moe gene cluster in S. ghanaensis is the absence of any cluster-situated regulators (CSRs), which are commonly found in secondary metabolite pathways to control their expression. researchgate.net Instead, moenomycin biosynthesis is controlled by pleiotropic regulatory genes, such as adpA and bldA, which govern broader cellular processes like morphological differentiation. researchgate.netmdpi.com This regulatory mechanism is considered unusual for antibiotic biosynthesis in Streptomyces. researchgate.net A distinct but related gene cluster, tchm, found in Actinoplanes teichomyceticus, directs the synthesis of teichomycin and exhibits a significantly different genetic organization, suggesting evolutionary divergence in these pathways. scispace.comresearchgate.net

The intricate structure of moenomycin is assembled from building blocks supplied by the cell's primary metabolism. The long lipid tail of the molecule is entirely isoprenoid-based. researchgate.net Isoprenoid units are synthesized via the non-mevalonate pathway, also known as the MEP or DOXP pathway, which is common in bacteria for producing essential molecules. nih.gov The central C10 portion of the lipid chain, known as moenocinol, is derived from a precursor such as geranyl diphosphate. researchgate.net

The pentasaccharide core is constructed from sugar-nucleotide precursors. A key finding is that the moe gene cluster contains very few genes for sugar biosynthesis. core.ac.uk This indicates that the pathway largely co-opts sugar building blocks directly from primary metabolism, such as UDP-N-acetylglucosamine (UDP-GlcNAc). core.ac.uk The few sugar biosynthetic genes present in the cluster perform specific modifications. For instance, the enzymes encoded by moeR5 and moeS5 are responsible for converting UDP-GlcNAc into UDP-chinovosamine, a deoxysugar found in the final moenomycin structure. nih.gov

Structural Elucidation of Moenomycin Components within the this compound Complex

This compound is not a single molecule but a complex mixture of related phosphoglycolipid antibiotics, also known under the synonyms flavomycin and flavophospholipol. nih.govnih.gov The principal and most biologically active components are moenomycin A and moenomycin C. nih.gov

The structural diversity within the complex arises from the inherent flexibility of the biosynthetic pathway. nih.gov For example, the production of compounds like pholipomycin and moenomycin C₃ occurs because the glycosyltransferases MoeGT4 and MoeGT5 can utilize either UDP-GlcNAc or UDP-chinovosamine as a sugar donor substrate. nih.govresearchgate.net This enzymatic promiscuity leads to variations in the saccharide chain.

Other naturally occurring analogues include the nosokomycins. Nosokomycin B is a direct precursor to moenomycin A, differing by the absence of a chromophore on the terminal sugar. mdpi.com Nosokomycins A and B have also been identified as minor components of the flavomycin complex produced by S. ghanaensis. nih.gov The structural variety within the moenomycin family is a testament to the modularity and promiscuity of the enzymes involved in its biosynthesis. nih.gov

ComponentKey Structural FeatureReference
Moenomycin A Major active component with a full pentasaccharide and C25 lipid chain. nih.govrsc.org
Moenomycin C A primary component of the this compound complex. nih.gov
Nosokomycin B Direct precursor to Moenomycin A, lacking the A-ring chromophore. mdpi.com
Pholipomycin Analogue resulting from the incorporation of GlcNAc instead of chinovosamine. nih.govresearchgate.net
Moenomycin C₃ Analogue resulting from the incorporation of GlcNAc instead of chinovosamine. nih.govresearchgate.net

Strategies for Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

The low natural production titers of this compound and the desire to create structurally novel analogues with potentially improved properties have driven efforts in biosynthetic engineering. These strategies leverage the cloned moe genes and the use of engineered host organisms.

This approach allows for combinatorial biosynthesis, where genes can be mixed and matched or deleted to create new compounds. For instance, deleting the moeR5 and moeS5 genes from the expression construct results in the production of a moenomycin analogue where the chinovosamine sugar is replaced by GlcNAc. nih.gov The successful reconstitution of the entire moenomycin A pathway in S. lividans using a three-part expression system underscores the potential of these methods. nih.gov By assembling hybrid gene clusters and expressing them in optimized hosts, researchers can systematically manipulate the this compound structure to generate novel derivatives. acs.org

Rational Design and Synthesis of Novel this compound-Derived Analogues

The rational design of novel this compound analogues is guided by an understanding of its complex structure and its interaction with the target enzyme. The primary strategies involve chemical synthesis, degradation of the natural product followed by modification, and chemoenzymatic approaches.

The total chemical synthesis of moenomycin A, the main component of this compound, represents a landmark achievement due to the molecule's immense structural complexity, which includes five different glycosidic linkages. nih.gov This accomplishment not only confirms the structure of the natural product but also provides a powerful toolkit for creating a wide range of synthetic fragments and analogues that would be inaccessible through fermentation or genetic engineering alone. nih.gov

Early efforts to generate analogues involved the chemical degradation of moenomycin A. Stepwise degradation of a hydrogenated derivative of moenomycin yielded various di- and trisaccharide fragments. nih.gov These fragments have been invaluable for structure-activity relationship (SAR) studies, helping to pinpoint the specific parts of the molecule essential for its potent antibacterial activity.

The combination of synthetic chemistry with biosynthetic approaches (chemoenzymatic synthesis) is a particularly powerful strategy. Genetically engineered strains that produce simplified or modified this compound precursors can provide starting materials for further chemical elaboration. mdpi.com This integrated approach allows for the creation of novel analogues with potentially improved properties, such as enhanced stability or a modified activity spectrum. While the field of rational design for this compound is still developing, the foundational work in total synthesis and the generation of degradative fragments has paved the way for the future creation of novel, clinically relevant derivatives. nih.govmdpi.com

Mechanisms of Antimicrobial Resistance and Mitigation Strategies in Non Human Biological Systems

Research on the Absence of Acquired Resistance and Cross-Resistance Profile

A noteworthy characteristic of bambermycin is the conspicuous absence of widespread acquired resistance, despite its long-term use in livestock. Research indicates that methicillin-susceptible and methicillin-resistant Staphylococcus aureus strains from humans are susceptible to this compound, and no resistance was found in a large collection of S. aureus strains from chickens and abattoir workers. nih.gov Furthermore, cross-resistance with other antimicrobial agents has not been reported. nih.govresearchgate.net

The primary mechanism for the rapid spread of antibiotic resistance is through mobile genetic elements, particularly plasmids. wikipedia.org However, there are no documented horizontally acquired resistance mechanisms for this compound. nih.gov In vitro investigations have explored this compound's potential to "cure" or eliminate resistance (R) plasmids from bacteria like Escherichia coli. These studies concluded that this compound has a minimal effect on eliminating existing plasmids from their host bacteria. nih.gov This suggests that the lack of resistance is not due to an active plasmid-curing capability but rather the absence of selective pressure for, or the inability of, bacteria to develop and transfer a specific this compound resistance gene via plasmids.

This compound's unique mechanism of action is central to its low potential for cross-resistance. It inhibits the synthesis of the bacterial cell wall, a feature it shares with beta-lactam antibiotics. wikipedia.org However, the specific targets within this pathway are distinct.

This compound: It specifically inhibits the transglycosylase activity of Penicillin-Binding Proteins (PBPs). nih.gov This action blocks the formation of the linear glycan strands of peptidoglycan by preventing the polymerization of the N-acetylglucosaminyl-N-acetylmuramyl-pentapeptide intermediate. nih.gov

Beta-Lactam Antibiotics: This class, which includes penicillins and cephalosporins, acts by binding to PBPs and inhibiting their transpeptidase function. nih.govmsdvetmanual.com This prevents the final cross-linking of peptidoglycan strands, which is a different step in cell wall construction. msdvetmanual.com

This fundamental difference in the enzymatic step being targeted explains the lack of cross-resistance. Bacteria that have developed resistance to beta-lactams, for instance by producing beta-lactamase enzymes that cleave the beta-lactam ring, remain susceptible to this compound because their resistance mechanism does not affect the transglycosylase enzyme targeted by this compound. nih.govmsdvetmanual.com

Impact on Horizontal Gene Transfer and Plasmid Dynamics in Microbial Populations

While not directly fostering resistance to itself, this compound has been shown to influence the dynamics of resistance plasmids that confer resistance to other antibiotics. Horizontal gene transfer, the process by which bacteria share genetic material like resistance plasmids, is a primary driver for the spread of multidrug resistance. asm.org

Research has demonstrated that this compound can interfere with the conjugative transfer of resistance plasmids among bacteria. In vitro studies show that this compound inhibits the transfer of a wide variety of plasmids from different incompatibility groups within the Enterobacteriaceae family. nih.gov A significant inhibition of the transfer of the vancomycin (B549263) resistance gene cluster-containing plasmid in Enterococcus faecium has also been described. nih.gov

However, the effect is not universally inhibitory and appears to be dependent on the specific plasmid. Some research has noted that while this compound generally decreases the transfer frequency of R plasmids, in a minority of cases, it can lead to an increase. nih.gov In a specific study investigating the plasmid-mediated colistin (B93849) resistance gene (mcr-1), this compound did not interfere with the transfer of the mcr-1 bound plasmid between E. coli strains. nih.govnih.gov This highlights that this compound's impact on plasmid transfer is complex and can vary based on the plasmid's specific characteristics.

Table 1: Summary of Research on this compound's Effect on Plasmid Transfer This table is interactive. Click on the headers to sort the data.

Subject of Study Bacterial Family/Species Finding Reference
General R-Plasmid Transfer Escherichia coli Decreased or increased transfer frequency, depending on plasmid type. nih.gov
Vancomycin Resistance Plasmid Enterococcus faecium Significantly inhibited transfer. nih.gov
Wide Variety of R-Plasmids Enterobacteriaceae Generally inhibits transfer. nih.gov
Colistin Resistance Plasmid (mcr-1) Escherichia coli Did not interfere with transfer. nih.govnih.gov

Beyond inhibiting plasmid transfer, this compound has been observed to selectively suppress the growth of certain bacterial strains that already harbor resistance plasmids. nih.gov This suggests that carrying certain R plasmids may impose a fitness cost on the bacterium, making it more susceptible to the activity of this compound, even though the plasmid does not carry genes related to this compound resistance. nih.govnih.gov This selective pressure could potentially reduce the prevalence of multidrug-resistant strains within a mixed microbial population.

Academic Investigations into Bacterial Adaptation to this compound Exposure

While the development of transmissible, plasmid-mediated resistance to this compound has not been observed, studies have explored how bacteria may adapt to its presence through other means. An investigation into the adaptation of the common ruminal bacterium Prevotella bryantii to flavomycin (this compound) revealed a distinct adaptive response rather than a classic resistance mutation. nih.gov

When exposed to this compound, the bacterial population exhibited a concentration-dependent increase in the duration of the lag phase of growth. nih.gov This initial delay decreased upon subsequent exposure, indicating an adaptation. nih.gov Proteomic analysis of the adapted bacteria identified an upregulation of three native proteins, two of which had no matches in existing databases, suggesting they may be species-specific adaptive proteins. nih.gov

A significant finding from this research was that the adaptation to this compound resulted in a co-adaptation to two other antibiotics: bacitracin and vancomycin. nih.gov This demonstrates a form of acquired cross-resistance resulting from an adaptive physiological change, which may involve an increased availability of the lipid carrier undecaprenyl pyrophosphate, a component of the cell wall synthesis pathway targeted by all three antibiotics. nih.gov This adaptive response could alter the antibiotic sensitivity profiles of ruminal bacteria. nih.gov

Table 2: Findings on Bacterial Adaptation to this compound (Prevotella bryantii) This table is interactive. Click on the headers to sort the data.

Aspect of Adaptation Observation Implication Reference
Growth Pattern Concentration-dependent increase in lag phase duration. Initial bacteriostatic effect overcome by adaptation. nih.gov
Proteomic Analysis Upregulation of three native proteins. Specific, potentially novel proteins are involved in the adaptive response. nih.gov
Cross-Resistance Co-adaptation leading to decreased sensitivity to bacitracin and vancomycin. Adaptation to one antibiotic can confer resistance to others with similar pathway targets. nih.gov

Implications for Antimicrobial Resistance Management and Surveillance in Animal Agriculture Research

This compound, a phosphoglycolipid antibiotic also known as flavophospholipol, is utilized in animal agriculture primarily as a feed additive to enhance growth and feed efficiency in livestock such as poultry, swine, and cattle. huvepharma.comnih.gov Its implications for antimicrobial resistance (AMR) management are a subject of significant research, largely due to its unique mechanism of action and its limited use in human medicine. The primary function of this compound involves the inhibition of peptidoglycan synthesis in the bacterial cell wall, a different pathway than many clinically important antibiotics. researchgate.net This distinction forms the basis of its proposed role in mitigating the spread of antimicrobial resistance.

Research has focused heavily on this compound's ability to interfere with the primary mechanism of AMR dissemination: horizontal gene transfer (HGT). nih.gov Specifically, it has been shown to inhibit the conjugative transfer of plasmids between bacteria. huvepharma.com Plasmids are mobile genetic elements that can carry multiple resistance genes, and their transfer between bacteria, including from non-pathogenic to pathogenic species, is a major driver for the rapid spread of AMR. huvepharma.com By disrupting this transfer process, this compound may help reduce the dissemination of resistance genes for medically important antibiotics, even without directly selecting against them. researchgate.nethuvepharma.com

Several in vitro studies have demonstrated this inhibitory effect. Research has shown that flavophospholipol can inhibit the conjugative transfer of plasmids that carry genes conferring resistance to critical antimicrobials, such as extended-spectrum β-lactamases (ESBL) and vancomycin (vanA). researchgate.nethuvepharma.com The inhibition of the transfer of these genes is particularly significant, as resistance to third-generation cephalosporins (conferred by ESBL) and vancomycin (conferred by vanA) poses a serious threat to human health. researchgate.nethuvepharma.com The inhibitory effect is often concentration-dependent, with higher concentrations of this compound leading to a greater reduction in plasmid transfer frequency. researchgate.nethuvepharma.com

Table 1: In Vitro Effect of this compound (Flavophospholipol) on the Conjugal Transfer Frequency of Plasmids Harboring Critical Resistance Genes This table summarizes findings from studies investigating how different concentrations of this compound affect the transfer of plasmids carrying the ESBL (blaCTX-M-2) and vancomycin resistance (vanA) genes between bacterial strains.

Donor Strain (Resistance Gene)This compound (FPL) ConcentrationTransfer Frequency ReductionReference
E. coli (ESBL)Concentration-dependentFPL inhibited the conjugative transfer of plasmids harboring ESBL genes in a concentration-dependent manner. researchgate.net
E. faecalis (vanA)Concentration-dependentFPL inhibited the conjugative transfer of plasmids harboring vanA genes in a concentration-dependent manner. researchgate.net
E. faecium (vanA)Not SpecifiedSignificantly inhibited the frequency of transfer of conjugative VanA plasmids by up to 70-fold. nih.gov

From a surveillance perspective, the use of this compound presents a unique profile. In one study involving broiler chickens experimentally infected with Salmonella typhimurium, the use of bambermycins in feed did not increase the antimicrobial resistance of the Salmonella isolates. nih.gov In fact, the majority of isolates from the treated group maintained their original, less resistant antibiogram, whereas isolates from the control group showed increased resistance to other drugs. nih.gov This suggests that this compound may contribute to a more stable and less resistant gut microbiome compared to environments without its use.

However, the implications are complex, and research findings are not uniformly conclusive. Some studies have noted that while this compound strongly inhibits conjugation in laboratory settings (in vitro), this effect may not be as pronounced in live animals (in vivo). researchgate.net One study found no significant difference in the number of transconjugants (bacteria that received a plasmid) isolated from the cecal contents of chickens treated with flavophospholipol compared to control groups. researchgate.net Furthermore, early in vitro research indicated that the effect of this compound on plasmid transfer can be dependent on the specific type of plasmid, with some studies showing a decrease and others an increase in transfer frequency. nih.gov

Table 2: Summary of Research Findings on this compound's Effect on Resistance This table outlines various research outcomes regarding this compound's role in antimicrobial resistance dynamics in agricultural settings.

Research FocusKey FindingConclusionReference
In Vivo Salmonella Shedding and ResistanceThis compound had no detrimental effects on salmonellae shedding or antimicrobial resistance. Isolates from control birds were more resistant to other drugs.Use in broiler diets did not appear to promote resistance in S. typhimurium. nih.gov
In Vitro vs. In Vivo Plasmid TransferA dose-dependent reduction in transconjugant populations was observed in vitro. No significant difference was found in transconjugants isolated from chickens in vivo.Flavophospholipol strongly inhibited conjugation in vitro but did not prevent resistance acquisition in vivo under the study's conditions. researchgate.net
In Vitro R-Plasmid TransferDependent on plasmid type, bambermycins decreased or increased transfer frequency of R plasmids. It also selectively inhibited the growth of bacteria harboring certain R plasmids.The effect on plasmid transfer is not uniform and depends on the specific genetic context. nih.gov

Ecological and Environmental Microbiology Research Pertaining to Bambermycin

Research on the Fate and Transformation of Bambermycin Residues in Agricultural Ecosystems

The environmental journey of this compound commences with its excretion from livestock. As an antibiotic that is not absorbed in the animal's intestine, it is expected to be present in manure, which is often applied to agricultural land as a fertilizer. wikipedia.orgfrontiersin.org

This compound is known to be poorly absorbed in the gastrointestinal tract of animals, leading to its excretion, primarily in its active form, within feces. wikipedia.org This characteristic suggests that animal manure is the primary vehicle for its introduction into the environment. While specific quantitative studies measuring the concentration of this compound residues in manure from commercial farm settings are not extensively detailed in publicly available literature, the concentrations of other veterinary antibiotics have been widely documented. These studies provide a framework for understanding how antibiotic residues can be present in manure. For example, concentrations of tetracyclines and sulfonamides can range from milligrams to grams per kilogram of manure. mdpi.com The actual concentration of any antibiotic residue in manure varies based on the animal, dosage, and manure management practices. frontiersin.org The use of manure as a fertilizer can, therefore, lead to the introduction of these compounds into the soil. nih.gov

Table 1: Reported Concentrations of Various Veterinary Antibiotics in Animal Manure (Illustrative Examples)

Antibiotic ClassAntibioticAnimal SourceConcentration Range (µg/kg)
TetracyclinesOxytetracyclineCattle, Swine, Chicken28 - 19,522,000
TetracyclinesChlortetracyclineChicken6,050
TetracyclinesDoxycyclineCattleup to 10,881
SulfonamidesSulfadiazineCattleup to 84,084
FluoroquinolonesCiprofloxacinCattle35 - 48
This table provides examples for other antibiotics to illustrate the range of concentrations found in manure. Data for this compound is not specified in the cited literature.
Source: mdpi.comnih.govnih.gov

Once introduced into the environment via manure application, the persistence and degradation of an antibiotic are governed by a combination of its chemical properties and various environmental factors. nih.gov The primary processes determining the fate of antibiotics in soil are sorption to soil particles and degradation, which can be biotic (biodegradation) or abiotic (e.g., photodegradation). nih.govresearchgate.net

The rate of degradation is highly variable and depends on soil characteristics such as pH, temperature, moisture, and organic matter content, as well as the composition of the soil microbiome. researchgate.netnih.gov The half-life (DT50) of antibiotics in soil can range from a few days to several months or even years. nih.gov For instance, studies on other antibiotics have shown that their metabolites can sometimes be more persistent than the parent compound. nih.gov

In aquatic environments, antibiotics can arrive through runoff from agricultural fields. nih.gov Their persistence is influenced by factors like dilution, sunlight (photodegradation), and biodegradation by aquatic microbial communities. umn.eduresearchgate.net While specific studies detailing the degradation kinetics and half-life of this compound in soil and water are scarce, the general principles of antibiotic fate suggest that its large and complex molecular structure could influence its sorption and degradation patterns. nih.govxiaoteng-ind.com

Impact on Environmental Microbial Communities and the Resistome

The introduction of antibiotics into the environment can exert selective pressure on native microbial populations, potentially altering their structure, diversity, and function. nih.gov This can also contribute to the environmental reservoir of antibiotic resistance genes (ARGs), collectively known as the resistome.

Research has demonstrated that the application of manure from this compound-fed animals can alter the native soil microbial community. In one study, soil fertilized with litter from broiler chickens that had been fed this compound showed significant changes in bacterial composition. mdpi.com Specifically, there was an observed increase in the relative abundance of certain bacterial phyla while others decreased.

Furthermore, the study noted that the alpha diversity (a measure of species richness and evenness within a sample) was higher in non-fertilized soil compared to soils that received litter from antibiotic-treated birds, suggesting that the nutrient and antibiotic content of the litter was a major factor in shaping the soil bacterial communities. mdpi.com Studies on the direct effect of flavophospholipol (this compound) on the gut microbiota of pigs have also shown alterations, such as an increase in the abundance of Lactobacillus and a decrease in Firmicutes. researchgate.net

Table 2: Observed Changes in Soil Bacterial Phyla Abundance After Application of Litter from this compound-Fed Broilers

Bacterial PhylumChange in Relative Abundance
ProteobacteriaIncreased
ActinobacteriaIncreased
FirmicutesIncreased
AcidobacteriaDecreased
VerrucomicrobiaDecreased
Source: mdpi.com

Composting is a common agricultural practice for managing manure and creating a nutrient-rich soil amendment. This process involves intense microbial activity that can also degrade chemical residues, including antibiotics. nih.govresearchgate.net The effectiveness of composting in eliminating antibiotics varies significantly depending on the compound and the composting conditions. caas.cnnih.gov For example, some studies have shown that tetracyclines and tylosin (B1662201) can be significantly reduced during composting, whereas sulfamethazine (B1682506) may show little to no degradation. researchgate.net

Table 3: Degradation of Various Antibiotics During Manure Composting (Illustrative Examples)

AntibioticAnimal SourceComposting Duration (days)Degradation/Removal Efficiency
OxytetracyclineSwine3594.9%
CiprofloxacinSwine3587.8%
ChlortetracyclineTurkey22-35>99%
TylosinTurkey22-3576%
SulfamethazineTurkey22-35No degradation
FlorfenicolSwineComposting PeriodHalf-life of 5.1 days
This table provides examples for other antibiotics to illustrate degradation during composting. Data for this compound is not specified in the cited literature.
Source: caas.cnnih.govresearchgate.net

Comprehensive Microbiome Dynamics Research in Agricultural Settings Under this compound Application

Modern environmental microbiology has moved beyond studying single organisms to analyzing entire microbial communities and their collective genetic potential, a field known as microbiome dynamics. nih.gov This research utilizes powerful 'omics' technologies, such as metagenomics, which involves sequencing all the DNA from an environmental sample to understand the taxonomic diversity and functional potential of the community. frontiersin.orgresearchgate.net

In the context of this compound application, comprehensive microbiome research aims to understand the full scope of its impact on the soil ecosystem. This includes tracking shifts in microbial community structure, as seen with the changes in phyla like Proteobacteria and Acidobacteria, and assessing the impact on the soil resistome. mdpi.comfrontiersin.org Metagenomic studies on soils amended with manure from antibiotic-treated livestock have revealed increases in the diversity and abundance of ARGs. frontiersin.orgnih.gov These approaches can also identify changes in the abundance of genes related to key ecosystem functions, such as nutrient cycling (e.g., nitrogen fixation) or the degradation of pollutants. frontiersin.orgnih.gov

While studies applying a full metagenomic assessment to soils specifically under long-term this compound use are emerging, the existing research provides a clear framework. Such studies allow for a holistic assessment of how agricultural practices, including the use of feed additives like this compound, influence the complex web of microbial life that underpins soil health and sustainable agriculture. nih.govfrontiersin.org

Development of Environmental Remediation Strategies for this compound Residues

The presence of antibiotic residues in the environment is a growing concern, prompting research into various remediation strategies. nih.govwur.nl While extensive research exists for some classes of antibiotics, specific studies on the environmental remediation of this compound residues are notably scarce. nih.gov However, based on general principles of antibiotic degradation and the known properties of this compound, potential remediation avenues can be explored. These strategies primarily fall into the categories of bioremediation and phytoremediation, which leverage natural biological processes to break down or remove contaminants. nih.gov

The primary routes for the introduction of veterinary antibiotics like this compound into the environment are through the land application of manure from treated animals. wur.nlresearchgate.net Once in the soil and water, the persistence of these compounds is influenced by a variety of factors including their chemical properties, soil type, temperature, and microbial activity. nih.govresearchgate.net For many antibiotics, persistence can be significant, leading to potential ecological impacts and the selection for antibiotic-resistant bacteria. wur.nlnih.gov

Although direct studies on this compound's environmental degradation are limited, research on its major components, the moenomycins, provides some insight. The complex structure of moenomycin, a phosphoglycolipid, suggests that its degradation would likely involve enzymatic action. wikipedia.orgnih.gov The large, amphiphilic nature of the molecule, with a lipid tail and a polysaccharide head, allows it to interact with cell membranes, a property that is key to its antibiotic function but also influences its environmental behavior. wikipedia.org

General strategies for antibiotic remediation that could be applicable to this compound include:

Bioremediation: This approach utilizes microorganisms to break down contaminants. The effectiveness of bioremediation depends on the presence of microbes with the necessary enzymatic capabilities to degrade the target compound. nih.gov While specific microorganisms capable of degrading this compound have not been extensively reported in an environmental context, the fact that it is a natural product of Streptomyces species suggests that microbial degradation pathways exist. nih.gov Studies on the gut microbiome of animals treated with flavophospholipol (this compound) show alterations in microbial populations, indicating a direct interaction between the antibiotic and various bacteria. nih.govresearchgate.net This suggests that some bacteria may possess mechanisms to metabolize or tolerate the compound, which could be harnessed for bioremediation.

Phytoremediation: This strategy uses plants to remove, degrade, or stabilize environmental contaminants. nih.gov Plants can absorb antibiotics from the soil and water, and in some cases, metabolize them into less harmful substances. The effectiveness of phytoremediation is dependent on the plant species and the specific antibiotic. While no studies have specifically investigated the phytoremediation of this compound, it is a potential green technology that warrants investigation for this and other veterinary antibiotics.

The development of effective remediation strategies for this compound would require further research into its environmental fate and its interactions with soil and aquatic ecosystems. Key research areas would include identifying microbial species and enzymes capable of its degradation, as well as screening plant species for their ability to uptake and metabolize the compound.

Below are tables summarizing research findings relevant to the ecological and environmental microbiology of this compound (flavophospholipol), which can inform potential remediation approaches.

Table 1: Effects of Flavophospholipol on Bacterial Populations

Study Focus Organism(s) Key Findings Implication for Remediation
Resistance in Fecal BacteriaEscherichia coli, EnterococciFlavophospholipol was shown to decrease resistance to other antibiotics like tetracyclines in fecal E. coli. nih.govSuggests complex interactions with microbial communities that could be leveraged.
Excretion of Pathogens in BroilersClostridium perfringens, Salmonella enteritidisFeeding flavophospholipol reduced the shedding of Salmonella and Clostridium. nih.govIndicates selective pressure on certain gut bacteria.
Fecal Microbiota in SwineFecal microbiotaCaused a significant increase in Proteobacteria and a decrease in Firmicutes, suggesting possible microbial dysbiosis. researchgate.netHighlights the direct impact on bacterial community structure.

Table 2: Environmental Considerations for this compound (Flavophospholipol)

Consideration Summary of Findings Relevance to Remediation Strategy Development
Environmental Risk Assessment A risk assessment by the Food Safety Commission of Japan concluded that the risk to human health from resistant bacteria selected by flavophospholipol is negligible because it is not used in human medicine and there is no reported cross-resistance. fsc.go.jpWhile direct health risks may be low, the potential for ecological disruption and the selection of resistance in environmental bacteria warrants consideration of remediation to minimize environmental exposure.
Aquatic Toxicity General studies on antibiotics in aquatic environments show potential for toxicity to fish and other organisms, and the promotion of antibiotic resistance. mdpi.com Specific data for flavophospholipol is limited.The potential for aquatic toxicity underscores the need to prevent runoff from agricultural lands and to develop remediation strategies for contaminated water bodies.
Persistence in the Environment Data on the environmental persistence of many veterinary antibiotics is lacking. umn.edu The persistence of antibiotics in soil is highly variable and depends on numerous factors. nih.govThe lack of specific data for this compound highlights a critical knowledge gap. Understanding its persistence is fundamental to determining the necessity and approach for remediation.

Given the current lack of specific research, the development of environmental remediation strategies for this compound residues remains a prospective field. Future studies are essential to understand its environmental behavior and to identify effective and sustainable methods for its removal from soil and water.

Advanced Analytical Methodologies for Bambermycin Research and Monitoring in Non Human Matrices

Development and Validation of Chromatographic Techniques for Quantitative Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of quantitative analysis for bambermycin. nih.gov The validation of these methods is a critical process to ensure that the results are reliable, reproducible, and fit for the intended purpose. cuni.cz Validation typically assesses parameters such as specificity, linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, and stability. nih.govmdpi.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the premier technique for the analysis of this compound in complex non-human matrices. nih.govresearchgate.net This methodology offers high sensitivity, selectivity, and speed, which are essential for detecting trace levels of residues in food products and other biological samples. nih.gov

A sensitive and accurate UHPLC-MS/MS method has been developed and validated for the quantitative determination of this compound in diverse and complex samples, including beef, pork, chicken, milk, eggs, and various aquatic products. nih.govresearchgate.net The chromatographic separation is often achieved using a reversed-phase analytical column. For instance, effective separation has been demonstrated using a mobile phase consisting of two components: 0.005 mol/L ammonium (B1175870) acetate (B1210297) in 5% acetonitrile (B52724) (A) and 0.005 mol/L ammonium acetate in 95% acetonitrile (B). researchgate.net The performance of different analytical columns, such as various C18 columns, is often compared to achieve the best chromatographic resolution and peak shape. researchgate.net The use of tandem mass spectrometry allows for highly selective detection by monitoring specific precursor-to-product ion transitions, significantly reducing matrix interference. qub.ac.uk

Table 1: Example UHPLC-MS/MS Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

Parameter Condition Source
Instrument Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometer nih.govresearchgate.net
Analytical Column Reversed-phase C18 column (e.g., Kinetex EVO C18) researchgate.net
Mobile Phase A 0.005 mol/L ammonium acetate in 5% acetonitrile researchgate.net
Mobile Phase B 0.005 mol/L ammonium acetate in 95% acetonitrile researchgate.net

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |

The validation of such methods demonstrates their reliability. For example, a validated UHPLC-MS/MS method for this compound showed excellent linearity, precision, and recovery, with recovery rates in various livestock and aquatic products ranging from 69% to 100%. nih.govresearchgate.net

The application of UHPLC-MS/MS extends to the routine analysis of this compound in both animal feed and biological samples. In Canada, for instance, the approved level of this compound in complete feed for broiler chickens is 2 mg/kg. canada.ca Analytical methods must be sensitive enough to verify such levels.

For biological samples, which include muscle tissue, milk, and eggs, the challenge lies in extracting the analyte from a highly complex matrix. nih.govresearchgate.net A study successfully quantified this compound in beef, pork, chicken, milk, eggs, flatfish, eel, and shrimp using a validated UHPLC-MS/MS method. nih.govresearchgate.net The method demonstrated low limits of quantification (LOQs), often in the range of 1.5-10.0 μg/kg for various antimicrobial agents in food-producing animals, showcasing the sensitivity required for residue monitoring. researchgate.net

Table 2: Performance of a Validated UHPLC-MS/MS Method for this compound in Various Matrices This table is interactive. You can sort and filter the data.

Matrix Recovery Rate (%) Limit of Quantification (LOQ) Source
Beef 69-100% Not specified for this compound alone nih.govresearchgate.net
Pork 69-100% Not specified for this compound alone nih.govresearchgate.net
Chicken 69-100% Not specified for this compound alone nih.govresearchgate.net
Milk 69-100% Not specified for this compound alone nih.govresearchgate.net
Eggs 69-100% Not specified for this compound alone nih.govresearchgate.net
Flatfish 69-100% Not specified for this compound alone nih.govresearchgate.net
Eel 69-100% Not specified for this compound alone nih.govresearchgate.net

Optimization of Sample Preparation and Clean-up Protocols for Research Specimens

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, as it aims to extract the target analyte and remove interfering matrix components. nih.govthermofisher.com The complexity of matrices like animal feed and tissues necessitates robust clean-up protocols. thermofisher.com

For this compound analysis, a common extraction procedure involves using a mixture of methanol (B129727) and a 25% ammonium hydroxide (B78521) solution. nih.govresearchgate.net This is often followed by a clean-up step to remove components that can interfere with the analysis, such as phospholipids (B1166683). One effective technique is the use of specialized cartridges, such as a Phree cartridge, which aids in low-temperature purification and phospholipid removal. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is another widely used and effective clean-up technique. nih.govunite.edu.mk Cartridges like the Oasis HLB are frequently employed for the extraction and concentration of various antimicrobial residues from complex samples. unite.edu.mkfda.gov The process typically involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the analyte of interest with an appropriate solvent. unite.edu.mk The choice of extraction solvents and SPE materials is optimized to maximize the recovery of this compound while minimizing matrix effects. researchgate.net

Exploration of Rapid Detection Systems and Biosensors for Research Applications

While chromatographic methods are highly accurate, they can be time-consuming and require sophisticated laboratory infrastructure. researchgate.net This has led to the exploration of rapid detection systems and biosensors for on-site or high-throughput screening applications in research. rsc.org Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in response to a target analyte. researchgate.net

For antibiotic detection, various molecular recognition elements are being explored, including antibodies, aptamers, and microorganisms. rsc.org These elements can be integrated into different sensor platforms, such as electrochemical, optical, or colorimetric systems. rsc.org For example, a function-based antibiotic resistance assay (FARA) has been described that uses a thermal biosensor to detect the heat generated when an enzyme breaks down an antibiotic. nih.gov Another approach involves the Light-Addressable Potentiometric Sensor (LAPS), a silicon-based biosensor used in immunoassays and gene probe assays for the rapid detection of various agents. nih.gov

Although research into biosensors specifically for this compound is not as extensively documented as for other antibiotics, the principles and technologies are transferable. The development of a this compound-specific antibody or aptamer could enable the creation of rapid immunoassays (like ELISA) or biosensors for its detection. These systems could offer advantages in speed and ease of use, making them suitable for initial screening of a large number of samples in research settings, with positive results then confirmed by UHPLC-MS/MS. researchgate.netnih.gov

Future Directions and Emerging Academic Research Avenues for Bambermycin

Deeper Exploration of Undetermined Penicillin-Binding Protein Targets

Bambermycin's primary mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for maintaining the bacterial cell wall. wikipedia.org Its main components, the moenomycins, are the only known natural product inhibitors of peptidoglycan glycosyltransferases (PGTs). researchgate.net These enzymes are a class of Penicillin-Binding Proteins (PBPs) responsible for polymerizing glycan chains from the Lipid II precursor. nih.govnih.gov While the primary target is established as the glycosyltransferase (GT) activity of Class A high-molecular-weight PBPs, the full spectrum of its interactions with the diverse family of PBPs remains an area ripe for exploration. pnas.orgnih.gov

Furthermore, research has indicated that the transmembrane domain of PBPs is important for moenomycin binding, suggesting that studies using full-length proteins are necessary to fully understand the binding kinetics and interaction. pnas.orgnih.gov A deeper investigation into these secondary or weaker interactions could reveal opportunities to modify the this compound structure to enhance its affinity for a broader range of essential PBP targets, potentially overcoming resistance mechanisms or broadening its spectrum of activity.

Table 1: Penicillin-Binding Protein (PBP) Classes and Future Research Focus for this compound

PBP ClassPrimary FunctionKnown Interaction with this compound/MoenomycinFuture Research Questions
Class A PBPs Bifunctional: Peptidoglycan Glycosyltransferase (PGT) and Transpeptidase (TP)Primary Target: Potently inhibits the PGT domain, preventing glycan chain polymerization. pnas.orgnih.govWhat is the binding affinity variance across different Class A PBPs in key pathogens? Can this affinity be enhanced?
Class B PBPs Monofunctional: Transpeptidase (TP) onlyLargely considered not a direct target.Are there any secondary, non-lethal interactions? Could inhibition of Class A PBPs create conditions that make Class B PBPs more susceptible to other agents?
Low-Molecular-Weight (LMW) PBPs Carboxypeptidase / Endopeptidase activity (Peptidoglycan maturation)No significant interaction has been determined.Could this compound indirectly affect the function of LMW PBPs by altering their substrate (the peptidoglycan polymer)?

Advanced Genetic Engineering Approaches for Enhanced Antimicrobial Properties

The advent of synthetic biology and advanced genetic engineering presents a significant opportunity to optimize this compound. mdpi.com Research in this area can proceed along two main tracks: enhancing the production yield in the native Streptomyces strains and generating novel, structurally modified derivatives with improved properties. nih.gov

Enhancing production is crucial for economic viability. Strategies include refactoring the entire moenomycin biosynthetic gene cluster (BGC) with stronger promoters to increase transcription, as has been shown to boost moenomycin A production significantly. acs.org Another critical approach involves improving the host's tolerance to the antibiotic it produces. For example, research has shown that introducing an additional copy of a gene encoding a peptidoglycan biosynthetic protein (PBP2) restored cell growth in a high-yield strain, which had been suffering from the metabolic burden of production, and ultimately increased the final titer. acs.org

The second, more ambitious, avenue is the creation of novel this compound derivatives. nih.gov By manipulating the BGC, researchers can generate analogues with altered structures. mdpi.comnih.gov This could involve swapping domains with genes from other phosphoglycolipid antibiotic pathways or targeted mutagenesis to alter specific chemical moieties on the moenomycin backbone. nih.govscispace.com The goal of such "mutasynthesis" would be to create derivatives with enhanced antimicrobial activity, a broader spectrum, or the ability to evade emerging resistance mechanisms. These engineered compounds could then be evaluated for their biological activity, providing a powerful platform for discovering next-generation agricultural antibiotics. nih.gov

Table 2: Genetic Engineering Strategies for this compound Improvement

StrategyDescriptionObjectiveExample Research Finding
Biosynthetic Gene Cluster (BGC) Refactoring Replacing native promoters in the BGC with strong, constitutive promoters.Increase transcription of biosynthetic genes to enhance antibiotic yield.Using a strong promoter to refactor functional genes enhanced moenomycin A production by 58%. acs.org
Host Tolerance Engineering Modifying the host strain (e.g., Streptomyces) to better withstand the toxic effects of the antibiotic it produces.Improve host viability and productivity, leading to higher final titers.Introducing an extra copy of a PBP2 gene restored cell growth and increased moenomycin A yield by 130% over the baseline engineered strain.
Combinatorial Biosynthesis Introducing genes from other antibiotic pathways into the this compound-producing strain to create hybrid molecules.Generate novel derivatives with potentially new or improved activities.Gene transfer between strains producing different isochromanequinone antibiotics resulted in the production of novel hybrid compounds. nih.gov
Targeted Mutagenesis Altering specific genes within the BGC to modify the final chemical structure in a predictable way.Create specific structural analogues to study structure-activity relationships (SAR).Transcriptional engineering of a pamamycin BGC shifted production toward high molecular weight derivatives, enabling the discovery of novel, highly active compounds. nih.gov

Comprehensive Metagenomic and Metatranscriptomic Studies on Microbiome Interactions

While this compound is valued for its targeted activity against certain Gram-positive pathogens with minimal impact on beneficial gut flora like Lactobacillus and Bifidobacterium, this understanding is based largely on older, culture-based techniques. wikipedia.org The future of microbiome research lies in culture-independent, high-throughput sequencing methods like metagenomics and metatranscriptomics. semanticscholar.orgpreprints.org

Metagenomics involves sequencing all microbial DNA in a sample, providing a complete census of the community members (the "what") and their functional potential, including the entire collection of antibiotic resistance genes (ARGs), known as the "resistome". nih.govfrontiersin.orgMetatranscriptomics , which sequences microbial RNA, offers a snapshot of the genes that are actively being expressed (the "how"). nih.gov This distinction is critical because the presence of a gene (DNA) does not mean it is active, whereas its presence as a transcript (RNA) indicates a functional response. nih.govnih.gov

Future studies should apply this dual-omics approach to the gut microbiomes of livestock treated with this compound. This would allow researchers to:

Obtain a high-resolution view of its specificity, confirming its limited impact on beneficial species at a much deeper level.

Characterize its effect on the gut resistome. Does it select for certain ARGs, even if it doesn't kill the host bacteria? researchgate.net

Understand the functional response of the microbiome. For example, metatranscriptomics can reveal if bacteria are upregulating specific metabolic pathways or stress responses when exposed to this compound. nih.gov

This level of detailed analysis will provide definitive evidence of this compound's microbiome-sparing characteristics and help model its long-term effects on the microbial ecology of the gut.

Table 3: Comparison of Microbiome Analysis Techniques for this compound Research

TechniqueWhat It MeasuresInformation GainedLimitation
Culture-Based Methods Growth of specific bacteria on selective media.Confirms presence of specific culturable species.Vastly underestimates microbial diversity as most gut microbes are not culturable.
Metagenomics (DNA-Seq) All DNA from all microorganisms in a sample.Provides a complete census of species ("who is there") and their genetic potential, including the resistome. nih.govDoes not distinguish between live, dead, or dormant cells; does not measure gene activity.
Metatranscriptomics (RNA-Seq) All messenger RNA (mRNA) from microorganisms.Reveals which genes are actively being expressed, indicating the functional response of the microbiome to this compound. nih.govRNA is less stable than DNA, making sample collection and processing more complex.
Dual-Omics Approach Combined metagenomic and metatranscriptomic data.Correlates genetic potential with actual functional activity, providing the most comprehensive view of the antibiotic's impact. nih.govData analysis is complex and computationally intensive.

Integration of this compound Research into Sustainable Agriculture and One Health Frameworks

The One Health framework recognizes the inextricable link between the health of humans, animals, and the environment. youtube.com Future this compound research should be explicitly positioned within this framework to highlight its role in promoting both sustainable agriculture and public health goals.

From a sustainable agriculture perspective, this compound contributes by improving animal health and feed efficiency. mdpi.com Healthier animals with better nutrient utilization require fewer resources, reducing the environmental footprint of livestock farming and supporting a more sustainable food supply. feedandadditive.com

From a One Health perspective, this compound's profile is highly favorable. A major threat within the One Health paradigm is the rise of antimicrobial resistance (AMR), driven in part by the use of antibiotics in livestock. mdpi.comnih.gov this compound contributes to antimicrobial stewardship in several ways:

It is a non-medically important antibiotic, used exclusively in animals. Its use does not create direct selection pressure for resistance to antibiotics used in human medicine.

By improving animal health, it can reduce the need to use medically important antibiotics for disease treatment.

It is not absorbed in the animal's gut and is not associated with a withdrawal period, minimizing the risk of residues entering the human food chain. wikipedia.org

Table 4: Alignment of this compound Research with One Health Principles

One Health PrincipleRelevance to this compoundFuture Research Focus
Combatting Antimicrobial Resistance (AMR) Use of an animal-exclusive antibiotic reduces selection pressure on medically important drugs.Quantify the reduction in the use of critical antibiotics in livestock systems that incorporate this compound.
Promoting Food Security & Safety Improves livestock health and feed efficiency, contributing to a stable food supply. Lack of gut absorption ensures no residues in food products. wikipedia.orgModel the economic and food production benefits of improved animal health attributed to this compound use.
Protecting Environmental Health Improved feed efficiency can lower the environmental impact (e.g., land use, waste output) of livestock farming.Conduct lifecycle assessments of livestock production with and without this compound to quantify environmental benefits. Monitor the farm environment's resistome.
Interdisciplinary Collaboration Requires collaboration between veterinarians, microbiologists, geneticists, and environmental scientists.Establish integrated research projects that simultaneously study animal performance, gut microbiome dynamics, and environmental impact.

Q & A

Q. What experimental methodologies are recommended to investigate Bambermycin’s mechanism of action in ruminant microbiomes?

To study this compound’s mechanism, combine in vitro batch culture assays with in vivo trials using cannulated animals to monitor real-time microbial shifts. Key metrics include short-chain fatty acid (SCFA) production, ammonia reduction, and 16S rRNA sequencing to track taxonomic changes . Controlled diets and standardized dosing (e.g., 20–40 mg/kg feed) are critical to isolate treatment effects. Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with practical constraints, such as ethical approvals for animal trials .

Q. How can researchers standardize protocols for assessing this compound’s efficacy in improving feed conversion ratios (FCR)?

Adopt a randomized block design with treatment groups receiving this compound-supplemented feed versus controls. Measure FCR as weight gain per unit feed intake over 90-day periods, accounting for variables like breed, age, and baseline health. Use meta-analyses to consolidate historical data (e.g., prior studies showing 5–15% FCR improvement) and validate findings against industry benchmarks . Ensure statistical reporting aligns with instrument precision (e.g., mean ± 0.1 SD for weight measurements) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported effects across diverse geographical or breed-specific trials?

Apply mixed-effects models to analyze variance introduced by environmental factors (e.g., forage quality, climate). For example, if tropical trials show lower efficacy than temperate studies, quantify heat stress biomarkers (e.g., cortisol levels) as covariates. Cross-reference microbial diversity datasets to identify strain-specific resistance patterns . Use PICO frameworks (Population, Intervention, Comparison, Outcome) to isolate confounding variables and refine hypotheses .

Q. What integrative approaches are suitable for studying this compound’s synergies with probiotics or enzymes in feed formulations?

Design factorial experiments testing this compound with fibrolytic enzymes (e.g., xylanase) or Lactobacillus strains. Measure synergistic outcomes via metabolomics (e.g., enhanced cellulose degradation) and economic modeling (e.g., cost-benefit ratios for combined interventions) . Ensure transparency in data management plans (DMPs), including raw data repositories and metadata standards for reproducibility .

Q. How can meta-analyses improve confidence in this compound’s long-term impacts on antimicrobial resistance (AMR) gene transfer?

Systematically aggregate studies using PRISMA guidelines, prioritizing datasets with longitudinal AMR gene tracking (e.g., qPCR for erm or tet genes). Weight findings by sample size and study quality (e.g., Cochrane Risk of Bias Tool). Address heterogeneity through subgroup analyses, such as comparing pasture-fed versus grain-fed cattle . Publish negative results to mitigate publication bias .

Methodological Guidance Table

Research PhaseKey ConsiderationsReference Tools/Models
Hypothesis DevelopmentAlign with FINER criteria; avoid leading questions in surveysFINER framework
Experimental DesignControl for diet, age, and environmental variables; use blinding where possibleRandomized block design
Data AnalysisReport significance thresholds (e.g., p < 0.05); use mixed-effects modelsPRISMA guidelines
DisseminationAdhere to chemical nomenclature rules; avoid non-standard abbreviationsIUPAC guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.